Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-

Description

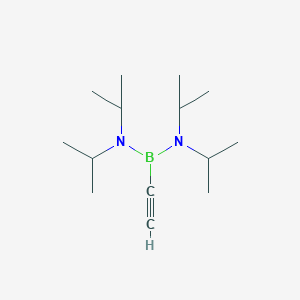

This boron-containing compound features a central boron atom coordinated by two amine groups and substituted with an ethynyl group and four isopropyl (1-methylethyl) moieties. The tetrakis(1-methylethyl) substituents impart significant steric bulk, enhancing thermal stability and influencing solubility in organic solvents.

Propriétés

Numéro CAS |

152272-70-3 |

|---|---|

Formule moléculaire |

C14H29BN2 |

Poids moléculaire |

236.21 g/mol |

Nom IUPAC |

N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3 |

Clé InChI |

ZEBISWYBLGALPQ-UHFFFAOYSA-N |

SMILES canonique |

B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Reaction of Boron Tribromide with Tetraisopropylamine

A foundational approach involves the reaction of boron tribromide (BBr₃) with tetraisopropylamine [(CH₃)₂CH]₂NH to form a borane-amine adduct. This method is adapted from protocols for synthesizing bromobis(dimethylamino)borane (BDAB).

Procedure :

- Adduct Formation :

- Ethynyl Substitution :

- React the intermediate with lithium acetylide (LiC≡CH) in tetrahydrofuran (THF) at −78°C.

- Quench with methanol and purify via vacuum distillation to obtain the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Adduct) | 80–85% | |

| Reaction Temperature | −30°C to 25°C | |

| Solvent | Pentane |

Method 2: Borane-Tertiary Amine Complexation via Borohydride Reduction

Sodium Borohydride-Mediated Synthesis

This method derives from trialkylamine borane syntheses using borohydrides and tertiary amines.

Procedure :

- Complex Formation :

- Ethynylation :

- Treat the complex with ethynylmagnesium bromide (HC≡CMgBr) in diethyl ether.

- Hydrolyze with NH₄Cl and extract with dichloromethane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Complex) | 70–75% | |

| Catalytic Acid | CO₂ or acetic acid | |

| Reaction Time | 3–8 hours |

Method 3: Transmetalation from Boronic Esters

Boronic Ester Intermediate Synthesis

Adapted from β-aminoalkylborane protocols, this route utilizes boronic ester intermediates for ethynyl group incorporation.

Procedure :

- Boronic Ester Formation :

- Alkyne Coupling :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Boronic Acid Recovery | >90% recyclable | |

| Coupling Catalyst | Pd(PPh₃)₂Cl₂/CuI |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| 1 | 65–70 | Moderate | High (BBr₃) |

| 2 | 70–75 | High | Moderate |

| 3 | 50–60 | Low | Low (Pd) |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le Boranediamine, 1-éthynyl-N,N,N’,N’-tétrakis(1-méthyléthyl)- est utilisé comme catalyseur dans les réactions de synthèse organique, notamment l'hydrogénation et l'hydroboration. Sa structure unique lui permet de faciliter efficacement ces réactions.

Biologie et médecine: Le composé a des applications potentielles en chimie médicinale, en particulier dans le développement de médicaments contenant du bore. Sa capacité à former des complexes stables avec les biomolécules en fait un candidat pour les systèmes d'administration de médicaments et les agents thérapeutiques.

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de matériaux de pointe, tels que les polymères et les céramiques contenant du bore. Sa réactivité et sa stabilité le rendent adapté à divers procédés de fabrication.

Mécanisme d'action

Le mécanisme d'action du Boranediamine, 1-éthynyl-N,N,N’,N’-tétrakis(1-méthyléthyl)- implique son interaction avec des cibles moléculaires par l'intermédiaire de la liaison bore-azote. Cette interaction peut conduire à la formation de complexes stables avec d'autres molécules, facilitant diverses réactions chimiques. Le groupe éthynyle joue également un rôle dans l'amélioration de la réactivité du composé, lui permettant de participer à plusieurs voies de réaction.

Applications De Recherche Scientifique

Chemistry: Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- is used as a catalyst in organic synthesis reactions, including hydrogenation and hydroboration. Its unique structure allows it to facilitate these reactions efficiently.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism of action of Boranediamine, 1-ethynyl-N,N,N’,N’-tetrakis(1-methylethyl)- involves its interaction with molecular targets through the boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, facilitating various chemical reactions. The ethynyl group also plays a role in enhancing the reactivity of the compound, allowing it to participate in multiple reaction pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Electronic Effects: The ethynyl group in the target boranediamine likely lowers HOMO energy compared to chloro analogs, enhancing electron-transport capabilities in OLEDs. In contrast, allyl or cyanoethyl groups in phosphorodiamidites increase electrophilicity for nucleophilic substitution in DNA synthesis .

Electrochemical and Thermal Properties

Table 2: Inferred Properties Based on Structural Analogs

Analysis :

- The ethynyl boranediamine’s HOMO energy is hypothesized to align with acridone derivatives (e.g., -5.2 eV), making it suitable for hole transport in OLEDs. Its thermal stability likely exceeds 200°C due to bulky isopropyl groups, comparable to spiro-OMe-TAD .

- Phosphorodiamidites (e.g., Allyl tetraisopropylphosphorodiamidite) exhibit lower thermal stability but are pivotal in synthesizing nucleotides due to their reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.